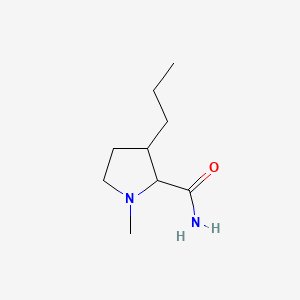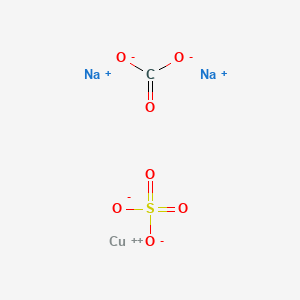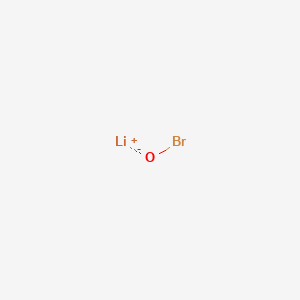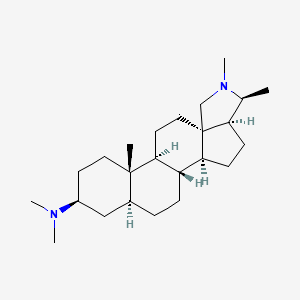
2,3-Dichloro-5-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-methylaniline is a chemical compound that consists of an aniline ring substituted with two chlorine atoms and a methyl group . It is a derivative of dichloroaniline, which is a group of compounds that have the molecular formula C6H5Cl2N . The compound appears as a white to yellow to orange powder or crystals .
Synthesis Analysis
The synthesis of anilines, including 2,3-Dichloro-5-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another approach involves the Povarov reaction, a [4 + 2] Diels–Alder reaction between N-arylimines and electron-rich dienophiles .Molecular Structure Analysis
The molecular formula of 2,3-Dichloro-5-methylaniline is C7H7Cl2N . The average mass is 212.504 Da and the monoisotopic mass is 210.972229 Da .Chemical Reactions Analysis
2,3-Dichloro-5-methylaniline can participate in various chemical reactions. For instance, it can undergo a nucleophilic aromatic substitution reaction . In addition, it can react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential .Physical And Chemical Properties Analysis
2,3-Dichloro-5-methylaniline has a molecular weight of 176.04 . It is a colorless compound, although commercial samples can appear colored due to the presence of impurities .科学的研究の応用
Synthesis and Antioxidant Activities : 2,3-Dichloro-5-methylaniline is used in the synthesis of novel compounds with potential antioxidant activities. These compounds demonstrate good antioxidant activities and lipid peroxidation inhibition, suggesting their utility in managing oxidative stress conditions (Topçu et al., 2021).
Carcinogenic Potential and Biochemical Mechanisms : The compound has been studied for its potential as a carcinogen. For example, 4-chloro-2-methylaniline, a related compound, showed extensive binding to protein, DNA, and RNA of rat liver, indicating its potential toxic effects and the biochemical pathways involved in its action (Hill, Shih, & Struck, 1979).
Experimental Neoplasia in Rats : Research on related compounds, such as 4,4'-methylene-bis(2-methylaniline), has shown their capacity to induce tumors in rats, highlighting the carcinogenic potential of similar chemical structures (Stula, Sherman, Zapp, & Clayton, 1975).
Vibrational Spectra Analysis : The compound's vibrational spectra have been analyzed through experimental and theoretical methods, providing insights into its molecular structure and properties (Karabacak, Karagöz, & Kurt, 2008).
Environmental Monitoring : Chloroanilines, including dichloroanilines, have been monitored in surface waters, indicating their environmental presence and potential ecological impacts (Wegman & Korte, 1981).
Synthesis of Radiopharmaceuticals : 2,6-Dichloro-3-methylaniline, a related compound, has been synthesized for use in the development of experimental products, showcasing the role of dichloroanilines in pharmaceutical research (Mckendry & Stanga, 1994).
作用機序
The mechanism of action of 2,3-Dichloro-5-methylaniline involves various steps. For instance, in a nucleophilic aromatic substitution reaction, the nitro group must be the first to be nitrated and not the bromination. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .
将来の方向性
The future directions for 2,3-Dichloro-5-methylaniline could involve its use in the synthesis of other compounds. For instance, it can be used in the synthesis of tetrahydroquinolines (THQs), which are of great importance in medicinal chemistry . Furthermore, it can be used in the production of dyes and herbicides .
特性
IUPAC Name |
2,3-dichloro-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECVJMWCJNEKMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697125 |
Source


|
| Record name | 2,3-Dichloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13711-29-0 |
Source


|
| Record name | 2,3-Dichloro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium;4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-2-(2,4-dinitroanilino)-5-sulfobenzenesulfonate](/img/structure/B576475.png)



![2-(1H-Benzo[d]imidazol-2-yl)butan-1-ol](/img/structure/B576480.png)


![(7R,9R,10R,18R,20R,21R)-10,16,21,30-tetrahydroxy-7,9,18,20-tetramethyl-8,11,19,22-tetraoxanonacyclo[15.11.1.16,26.02,15.03,12.04,27.05,10.021,29.023,28]triaconta-1(29),2(15),3,5,12,16,23,26(30),27-nonaene-14,25-dione](/img/structure/B576486.png)
![1-[[4,6-Bis(2-methoxyethoxy)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione](/img/structure/B576490.png)
